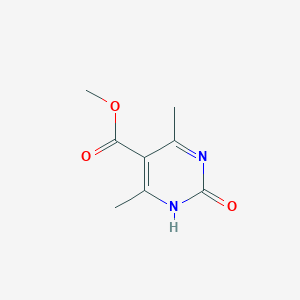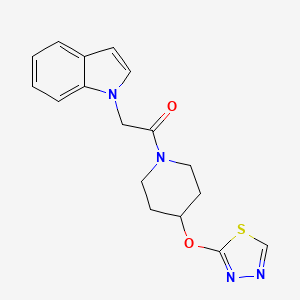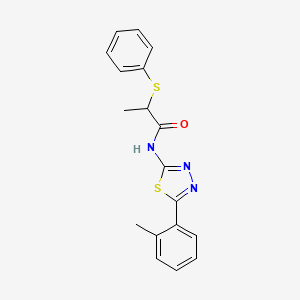![molecular formula C24H16FN5O4 B3004977 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-07-3](/img/structure/B3004977.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" is a novel synthetic molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests it is a triazoloquinazoline derivative, a class of compounds that have been extensively studied for various biological activities, including binding to the benzodiazepine receptor, antioxidant, antibacterial, antitumoral, and antihistaminic properties .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves multi-step reactions, including the formation of the triazolo ring and subsequent modifications to introduce various substituents that can alter the compound's biological activity. For example, a two-step synthesis starting with an anthranilonitrile and a hydrazide has been used to prepare compounds with high affinity for the benzodiazepine receptor . Similarly, condensation reactions have been employed to synthesize benzothiazole-based triazoloquinazoline derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives is characterized by a fused triazolo ring to the quinazoline moiety. The presence of substituents like fluorophenyl groups and benzodioxolylmethyl groups can significantly influence the binding affinity and selectivity of these compounds to various biological targets. For instance, the introduction of a fluorine atom has been shown to enhance the activity of certain derivatives .
Chemical Reactions Analysis
Triazoloquinazoline derivatives can undergo various chemical reactions, including coupling and cyclization, to yield a diverse array of compounds with potential pharmacological activities. The reactivity of these compounds can be exploited to synthesize novel derivatives with improved biological properties. For example, the reaction of 4-thioxo-1,3-benzothiazines with thiocarbohydrazide has been used to synthesize mesoionic 1,3,4-triazolo[3,2-c]quinazoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. These properties are influenced by the molecular structure and the nature of the substituents. For instance, the introduction of a benzyl group has been shown to affect the H1-antihistaminic activity and reduce the sedative effect of certain triazoloquinazoline derivatives . The compound's spectral properties, including UV-visible and fluorescence, can also be indicative of its potential applications, as seen in the synthesis of nucleosides with fluorescence interest .
科学的研究の応用
Synthesis and Potential Biological Activity
- Computer Prediction of Biological Activity : Danylchenko, Drushlyak, and Kovalenko (2016) conducted a study on the synthesis of compounds structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. They used computer prediction to explore the potential biological activity of these compounds, identifying them as candidates for treating male reproductive and erectile dysfunction, with low toxicity profiles Danylchenko, Drushlyak, & Kovalenko, 2016.
Antibacterial Properties
- Antibacterial Evaluation : Gineinah (2001) synthesized a series of compounds, including triazoloquinazolines, which demonstrated significant antibacterial potency. This suggests potential antibacterial applications for similar structures like N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide Gineinah, 2001.
Anticancer Potential
- Anticancer Activity : Reddy et al. (2015) explored the anticancer properties of 1,2,4-triazoloquinoline derivatives. These findings are relevant because they highlight the potential of similar compounds, such as N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, in cancer treatment Reddy et al., 2015.
Neuropharmacological Applications
- Binding Activity to Benzodiazepine Receptors : Francis et al. (1991) investigated compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, finding that some had significant binding affinity to benzodiazepine receptors. This suggests potential neuropharmacological applications Francis et al., 1991.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN5O4/c25-16-3-1-2-14(9-16)21-22-27-24(32)17-6-5-15(10-18(17)30(22)29-28-21)23(31)26-11-13-4-7-19-20(8-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZSACGCNMAAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3004896.png)



![N-[(4-Fluorophenyl)methyl]-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3004902.png)
![8-benzyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004903.png)


![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3004909.png)

![Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B3004913.png)
![8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004916.png)
